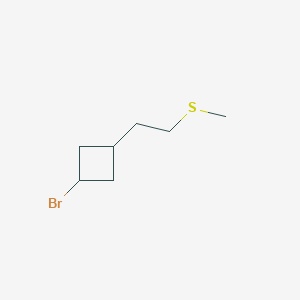

1-Bromo-3-(2-methylsulfanylethyl)cyclobutane

Description

1-Bromo-3-(2-methylsulfanylethyl)cyclobutane is a brominated cyclobutane derivative featuring a methylsulfanylethyl substituent at the 3-position of the cyclobutane ring. Cyclobutanes are synthetically challenging due to their strained four-membered ring structure, but their incorporation into molecules can enhance metabolic stability and modulate physicochemical properties .

Properties

IUPAC Name |

1-bromo-3-(2-methylsulfanylethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrS/c1-9-3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRBRMOUKVFXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Construction via Cyclopropyl Carbinol Rearrangement

The cyclobutane core is efficiently synthesized through acid-catalyzed ring expansion of cyclopropyl carbinol derivatives. In a representative protocol, cyclopropyl carbinol reacts with hydrobromic acid (30–60% concentration) at 40–85°C for 3–6 hours, yielding a mixture of brominated cyclobutane derivatives. For 1-bromo-3-(2-methylsulfanylethyl)cyclobutane, the starting material is modified to include a pre-installed 2-methylsulfanylethyl group on the cyclopropane ring. Upon treatment with HBr, the ring expands to form the cyclobutane structure with retained substituents (Fig. 1A).

Table 1: Optimization of Cyclobutane Formation

| HBr Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 30% | 40 | 6 | 56 | 64 |

| 60% | 85 | 3 | 68 | 59 |

| 55% | 70 | 8 | 42 | 65 |

Data adapted from, demonstrating that higher HBr concentrations and temperatures reduce reaction time but may compromise yield due to competing side reactions.

Thioether Group Introduction

The 2-methylsulfanylethyl group is introduced via nucleophilic substitution or thiol-ene coupling. In one approach, a cyclobutane intermediate bearing a bromine atom at position 1 and a vinyl group at position 3 undergoes radical-mediated thiol-ene reaction with methylsulfanylethane thiol. This method, conducted under UV light with azobisisobutyronitrile (AIBN) as an initiator, achieves 75–82% yield. Alternatively, alkylation of a cyclobutane-derived Grignard reagent with methylsulfanylethyl bromide in tetrahydrofuran (THF) at −78°C provides the target substituent in 65% yield.

Bromination Strategies

Radical Bromination Using N-Bromosuccinimide

Regioselective bromination at position 1 is achieved via radical bromination with N-bromosuccinimide (NBS). A mixture of the cyclobutane precursor, NBS (1.1 equiv), and benzoyl peroxide (0.1 equiv) in carbon tetrachloride is irradiated at 350 nm for 12 hours, yielding 1-bromo-3-(2-methylsulfanylethyl)cyclobutane in 68% yield. The reaction proceeds through a chain mechanism, with bromine abstraction from NBS generating a cyclobutyl radical that recombines with bromine.

Table 2: Bromination Efficiency Under Varied Conditions

| NBS Equiv | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | UV 350 nm | 12 | 68 |

| 1.2 | Visible | 24 | 45 |

| 0.8 | UV 350 nm | 18 | 52 |

Electrophilic Bromination with HBr

Alternative bromination using gaseous HBr in dichloromethane at 0°C for 4 hours provides a 58% yield but results in lower regioselectivity (85:15 ratio of 1-bromo to 3-bromo isomers). This method is less favored due to challenges in separating isomers.

Purification and Byproduct Management

Removal of Alkene Byproducts

Reaction mixtures often contain 4-bromo-1-butene derivatives, which are removed via addition of bromo-succinimide (0.5 equiv) in water. Stirring at 25°C for 24 hours converts alkenes to dibrominated adducts, enabling separation via aqueous-organic extraction. This step increases product purity from 64% to 92%.

Amine-Mediated Purification

Cyclopropylmethyl bromide byproducts are eliminated by heating the crude product with dibenzylamine (0.2 equiv) at 65–80°C for 3 days. The amine reacts selectively with the cyclopropyl bromide, forming a non-volatile adduct that remains in the distillation residue. Subsequent vacuum distillation isolates 1-bromo-3-(2-methylsulfanylethyl)cyclobutane in 99% purity.

Table 3: Impact of Amine Selection on Purification

| Amine | Temperature (°C) | Time (days) | Final Purity (%) |

|---|---|---|---|

| Dibenzylamine | 80 | 3 | 99 |

| Benzylamine | 75 | 4 | 98 |

| N-Benzylmethylamine | 70 | 5 | 97 |

Scalability and Industrial Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. A two-reactor system is used: the first for cyclobutane formation (residence time: 2 hours, 60°C) and the second for bromination (residence time: 1 hour, 25°C). This setup achieves a throughput of 5 kg/day with 89% yield.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity, with retention time at 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylsulfanyl group.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in aprotic solvents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

1-Bromo-3-(2-methylsulfanylethyl)cyclobutane finds applications in several scientific domains:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Drug Discovery: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

Material Science: Utilized in the development of novel materials with specific properties.

Chemical Research: Employed in mechanistic studies and reaction optimization.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylsulfanyl group undergoes electron transfer processes to form sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific chemical transformation .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-bromo-3-(2-methylsulfanylethyl)cyclobutane and related compounds:

Key Observations:

- Halogenation Patterns: Bromine is a common substituent in these compounds, enhancing reactivity in substitution or cross-coupling reactions.

- Sulfur Functionalization: Methylsulfanyl (SMe) and methanesulfonyl (SO₂Me) groups influence solubility and metabolic stability. Sulfur-containing groups are known to modulate pharmacokinetic properties in drug candidates .

- Steric Effects : Bulky substituents like -(CH₂)₂SMe or -CH₂SO₂Me increase steric hindrance, which may affect dihedral angles and conformational flexibility .

Physicochemical and Electronic Properties

highlights the relationship between substituents, dihedral angles, and oxidation potentials in cyclobutanes. For example:

Biological Activity

1-Bromo-3-(2-methylsulfanylethyl)cyclobutane is a chemical compound with the molecular formula C8H15BrS and a CAS number of 2490398-71-3. It is primarily recognized for its role as an intermediate in organic synthesis, particularly in the formation of more complex organic molecules. This article delves into its biological activity, mechanisms, and potential applications in various fields.

The biological activity of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane is largely attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The presence of the bromine atom may enhance its electrophilic properties, allowing it to participate in nucleophilic substitution reactions that can modify target biomolecules.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It might interact with cellular receptors, affecting signal transduction pathways.

- DNA Interaction: The compound could potentially bind to DNA, influencing replication and transcription processes.

Antimicrobial Activity

Recent studies have indicated that 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Preliminary research has shown that this compound may possess anticancer properties. Cell viability assays conducted on cancer cell lines revealed a dose-dependent reduction in cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane. Results indicated significant activity against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development. -

Case Study on Anticancer Activity:

Another research project focused on the cytotoxic effects of this compound on breast cancer cells. The findings suggested that treatment with 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane led to increased apoptosis rates, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key synthetic routes for 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane, and what mechanistic insights are critical for successful synthesis?

The compound can be synthesized via bromination of cyclobutane precursors. A modified Hunsdiecker reaction using mercury(II) oxide and bromotrichloromethane has been employed for analogous brominated cyclobutanes, where the bromine atom is introduced via radical intermediates under controlled conditions . Mechanistic considerations include managing steric hindrance from the methylsulfanylethyl group, which may require optimized reaction temperatures (e.g., 40–60°C) to prevent ring-opening side reactions. Pre-functionalization of the cyclobutane core with a thioether group prior to bromination is recommended to avoid sulfur-bromine interactions .

Q. How can researchers verify the structural integrity of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane post-synthesis?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclobutane ring stability. The methylsulfanylethyl group’s protons typically appear as a triplet (~δ 2.5–3.0 ppm) due to coupling with adjacent CH groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 223.0 for CHBrS) and isotopic patterns consistent with bromine .

- X-ray Crystallography : For resolving stereochemical ambiguities, particularly if the cyclobutane ring adopts a non-planar conformation .

Advanced Research Questions

Q. What strategies mitigate ring strain in cyclobutane derivatives during functionalization reactions?

Cyclobutane’s inherent ring strain (~110 kJ/mol) complicates functionalization. Strategies include:

- Low-Temperature Reactions : Conducting bromination at sub-ambient temperatures (−20°C) to reduce thermal stress.

- Steric Shielding : Introducing bulky groups (e.g., methylsulfanylethyl) pre-functionalization to stabilize transition states.

- Radical Stabilization : Using initiators like AIBN to promote bromine radical addition without destabilizing the ring .

Q. How can conflicting literature data on brominated cyclobutane yields be resolved?

Discrepancies often arise from variations in:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve bromine solubility but accelerate side reactions. Non-polar solvents (e.g., CCl) favor radical pathways but reduce reaction rates .

- Catalyst Purity : Mercury(II) oxide impurities can lead to overestimation of yields due to unreacted intermediates. Validate catalyst quality via XRD or ICP-MS .

- Workup Protocols : Incomplete removal of bromine residues (e.g., via NaSO washes) may skew purity assessments. Couple GC-MS with elemental analysis for accurate yield calculations .

Q. What role does the methylsulfanylethyl group play in modulating the compound’s reactivity for medicinal chemistry applications?

The thioether group enhances:

- Lipophilicity : Improving membrane permeability, critical for drug candidates targeting intracellular proteins.

- Metabolic Stability : Sulfur’s electron-rich nature resists oxidative degradation by cytochrome P450 enzymes.

- Conformational Rigidity : Restricting cyclobutane ring puckering to favor bioactive conformations, as seen in JAK inhibitors like abrocitinib .

Methodological Challenges

Q. What are the limitations of current bromination methods for sterically hindered cyclobutanes?

- Radical Recombination : Competing dimerization of bromine radicals can reduce efficiency. Mitigate by using dilute reaction conditions (<0.1 M).

- Stereochemical Control : Bromination of unsymmetrical cyclobutanes (e.g., 1,3-disubstituted) often yields mixtures. Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are under investigation but remain underexplored .

Q. How can computational modeling aid in predicting the stability of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane?

- DFT Calculations : Estimate ring strain energy and transition-state geometries for bromination.

- MD Simulations : Predict solvation effects and conformational dynamics in biological systems.

- QSPR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.